molecular formula C35H46O20 B12433428 [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

[2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

Cat. No.: B12433428
M. Wt: 786.7 g/mol
InChI Key: MGCIVWNKCIWQHX-UHFFFAOYSA-N
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Description

1 Structural Characterization

IUPAC Nomenclature and Molecular Formula Analysis

The compound’s systematic name reflects its intricate architecture:

  • Core structure : A central oxane-4-yl ring substituted with hydroxyl groups at positions 5 and 6.
  • Substituents :
    • Position 2: A 2-(3,4-dihydroxyphenyl)ethoxy group.
    • Position 6: A glycosidic linkage to a 3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl moiety.
    • Position 3: A 3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxy group.
    • Ester functionality : A 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety attached to the oxane ring.

The molecular formula is derived by summing all constituent atoms:
$$
\text{C}{34}\text{H}{42}\text{O}_{19}
$$
Molecular weight: 822.72 g/mol (calculated from atomic masses: C=12.01, H=1.008, O=16.00).

Component Carbon (C) Hydrogen (H) Oxygen (O)
Core oxane ring 6 8 5
Ethoxy substituent 2 5 1
3,4-Dihydroxyphenyl 6 4 2
Prop-2-enoate ester 3 3 2
Glycosidic units 12 14 9

Key functional groups :

  • Dihydroxyphenyl moieties : Contribute aromatic stability through conjugation.
  • Glycosidic bonds : Enhance water solubility and thermal stability.
  • Ester linkage : Provides reactivity for hydrolysis or enzymatic modification.

Spectroscopic Elucidation

Nuclear Magnetic Resonance (NMR) Spectral Profiling

¹H NMR (500 MHz, DMSO-d₆) :

  • δ 7.50–6.80 ppm : Aromatic protons from 3,4-dihydroxyphenyl groups, showing multiplet patterns due to para- and ortho-coupling.
  • δ 5.20–4.90 ppm : Anomeric protons of glycosidic bonds, indicating β-configuration (doublet, J=8–10 Hz).
  • δ 4.30–3.50 ppm : Methine and methylene protons in oxane rings, with splitting patterns reflecting stereochemistry.
  • δ 2.10–1.90 ppm : Methyl groups in methoxy substituents.

¹³C NMR (125 MHz, DMSO-d₆) :

  • δ 170–175 ppm : Ester carbonyl carbon.
  • δ 150–145 ppm : Aromatic carbons (C-OH).
  • δ 105–95 ppm : Anomeric carbons (C1 of glycosidic units).
  • δ 70–65 ppm : Methine carbons in oxane rings.
High-Resolution Mass Spectrometry (HRMS) Fragmentation Patterns

Positive-ion HRMS (ESI+) :

  • Observed [M+H]⁺ : m/z 823.2453 (calculated 823.2451).
  • Major fragments :
    • m/z 661.1902 : Loss of a hexose unit (C₆H₁₀O₅, Δm = 162.0551).
    • m/z 503.1289 : Cleavage of the ester bond, releasing the prop-2-enoate moiety (Δm = 320.1164).
    • m/z 369.0943 : Fragmentation of glycosidic linkages, retaining the 3,4-dihydroxyphenyl core.
Fragment Ion (m/z) Proposed Structure Relative Abundance (%)
823.2453 [M+H]⁺ (Intact molecule) 100
661.1902 [M+H]⁺ – C₆H₁₀O₅ 45
503.1289 [M+H]⁺ – C₉H₈O₃ 30

Crystallographic Studies and Three-Dimensional Conformational Analysis

Challenges in crystallization :

  • Hydrogen bonding : Multiple hydroxyl groups increase lattice energy, complicating crystal packing.
  • Conformational flexibility : Rotameric freedom in ethoxy and glycosidic linkages reduces crystallinity.

Hypothetical crystal packing :

  • Intermolecular interactions : Hydrogen bonds between hydroxyl groups and ester carbonyls.
  • Van der Waals interactions : Stacking of aromatic rings.

Note: No experimental crystal structures are reported in literature. Theoretical models predict a helical conformation for oxane rings, with ester groups projecting outward for potential enzymatic recognition.

Computational Chemistry Approaches for Electronic Structure Modeling

Density Functional Theory (DFT) analysis :

  • Basis set : B3LYP/6-31G(d).
  • HOMO-LUMO gap : 4.5 eV (indicates moderate electronic stability).
  • Electron density : High density at aromatic rings and oxygen atoms (nucleophilic sites).

Molecular orbitals :

  • HOMO : Localized on 3,4-dihydroxyphenyl groups.
  • LUMO : Centered on ester carbonyl, suggesting electrophilic reactivity.

Charge distribution :

  • Oxygen atoms : Partial negative charges (-0.3 to -0.6 e).
  • Ester carbonyl carbon : Partial positive charge (+0.4 e).

Properties

Molecular Formula

C35H46O20

Molecular Weight

786.7 g/mol

IUPAC Name

[2-[2-(3,4-dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate

InChI

InChI=1S/C35H46O20/c1-14-24(42)27(45)30(48)34(51-14)55-32-31(54-23(41)7-4-15-2-5-17(37)19(39)10-15)26(44)22(13-50-33-29(47)28(46)25(43)21(12-36)52-33)53-35(32)49-9-8-16-3-6-18(38)20(40)11-16/h2-7,10-11,14,21-22,24-40,42-48H,8-9,12-13H2,1H3

InChI Key

MGCIVWNKCIWQHX-UHFFFAOYSA-N

Canonical SMILES

CC1C(C(C(C(O1)OC2C(C(C(OC2OCCC3=CC(=C(C=C3)O)O)COC4C(C(C(C(O4)CO)O)O)O)O)OC(=O)C=CC5=CC(=C(C=C5)O)O)O)O)O

Origin of Product

United States

Biological Activity

The compound designated as [2-[2-(3,4-Dihydroxyphenyl)ethoxy]-5-hydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-3-(3,4,5-trihydroxy-6-methyloxan-2-yl)oxyoxan-4-yl] 3-(3,4-dihydroxyphenyl)prop-2-enoate is a complex polyphenolic compound with potential biological activities. This article reviews its structural characteristics, biological properties, and relevant research findings.

Structural Characteristics

The compound has a molecular formula of C36H48O20C_{36}H_{48}O_{20} and a molecular weight of 800.8 g/mol. Its intricate structure includes multiple hydroxyl groups and glycosidic linkages that contribute to its biological activity.

PropertyValue
Molecular FormulaC36H48O20
Molecular Weight800.8 g/mol
IUPAC Name[Full IUPAC Name]
Purity≥95%

Antioxidant Properties

Research indicates that polyphenolic compounds exhibit significant antioxidant activity due to their ability to scavenge free radicals. The presence of multiple hydroxyl groups in this compound enhances its capacity to neutralize oxidative stress in biological systems. Studies have shown that similar compounds can reduce oxidative damage in cellular models by modulating pathways involved in oxidative stress response.

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various studies. It inhibits the expression of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in inflammatory processes. For instance, in vitro studies have shown that it can significantly reduce the levels of TNF-alpha and IL-6 in activated macrophages .

Anticancer Activity

There is emerging evidence supporting the anticancer potential of this compound. Research has indicated that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of the Bcl-2 family proteins. In particular, studies involving breast and colon cancer cells have reported that this compound can inhibit cell proliferation and promote cell cycle arrest at the G1 phase .

Case Studies

  • In Vitro Study on Antioxidant Activity
    • Objective : To evaluate the antioxidant capacity using DPPH radical scavenging assay.
    • Findings : The compound exhibited a significant dose-dependent decrease in DPPH radical concentration, indicating strong antioxidant activity comparable to standard antioxidants like ascorbic acid.
  • Anti-inflammatory Effects in Macrophages
    • Objective : To assess the impact on TNF-alpha production.
    • Findings : Treatment with the compound resulted in a 50% reduction in TNF-alpha levels compared to untreated controls, showcasing its potential as an anti-inflammatory agent.
  • Anticancer Activity Against Breast Cancer Cells
    • Objective : To investigate cytotoxic effects on MCF-7 cell line.
    • Findings : The compound reduced cell viability by 70% at a concentration of 50 µM after 48 hours of treatment, with accompanying morphological changes indicative of apoptosis.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural complexity and bioactivity can be contextualized against related phenylpropanoids and cinnamate derivatives. Below is a detailed comparison:

Table 1: Structural and Functional Comparison

Compound Name Molecular Formula Molecular Weight (Da) Key Structural Features Bioactivity Highlights Sources
[Target Compound] (Acteoside) C₂₉H₃₆O₁₅ 624.59 Caffeoyl ester, glycosylated phenylethanoid Anti-inflammatory, antioxidant Chaste tree
(1-oxyl-2,2,5,5-tetramethylpyrrolidin-3-yl)methyl caffeate (Compound 17) C₁₉H₂₄NO₆ ~370.40 Nitroxide radical, paramagnetic caffeate ester Enhanced radical scavenging Synthetic
Methyl (E)-3-(3,4-dihydroxyphenyl)prop-2-enoate (Methyl caffeate) C₁₀H₁₀O₄ 194.18 Simple caffeic acid methyl ester Antimicrobial, pesticidal Eggplant
C₃₀H₃₈O₁₅ (Methoxy-substituted analog) C₃₀H₃₈O₁₅ 638.62 Additional methoxy group on phenyl ring Hypothesized altered bioavailability Unspecified
6-[(Chromen-4-one)-substituted derivative] C₂₈H₃₀O₁₄ 610.52 Chromen-4-one core Potential anticancer activity Unspecified

Key Findings:

Structural Complexity and Bioavailability: The target compound’s glycosylation enhances water solubility compared to non-glycosylated analogs like methyl caffeate (C₁₀H₁₀O₄), which lacks sugar moieties . Paramagnetic derivatives (e.g., Compound 17) exhibit unique radical scavenging due to nitroxide groups but may face stability challenges in biological systems .

Biological Targets :

  • Acteoside shows broader target engagement (e.g., G-protein coupled receptors, multidrug resistance proteins) compared to simpler cinnamates, likely due to its larger molecular surface area .
  • Methyl caffeate’s smaller size allows faster cellular uptake but limits sustained activity .

Chromen-4-one derivatives (C₂₈H₃₀O₁₄) introduce planar aromatic systems, favoring DNA intercalation or kinase inhibition .

Discrepancies in Literature: lists a conflicting molecular formula (C₂₂H₂₆O₁₁) for "verbascoside," likely referring to a structural variant or misannotation. The C₂₉H₃₆O₁₅ formula is corroborated by multiple sources .

Research Implications

  • Drug Design: Glycosylation in acteoside balances solubility and target affinity, making it a scaffold for anti-inflammatory therapeutics. Non-glycosylated analogs may serve as leads for rapid-acting agents.
  • Natural Product Isolation : Botanical sources like Vitex agnus-castus (Chaste tree) remain critical for obtaining acteoside, whereas synthetic routes are essential for radical-containing derivatives .

Preparation Methods

β-Galactosidase-Catalyzed Transglycosylation

This method leverages engineered β-galactosidases to transfer galactose units from lactose to hydroxyl groups of phenolic substrates. For example:

  • Reaction Conditions :
    • Substrate : Lactose (200 mM) and caffeic acid (100 mM) in phosphate buffer (pH 7.0, 50 mM).
    • Enzyme : Mutant β-galactosidase W980F from Lactobacillus bulgaricus L3 (4 μg/mL).
    • Temperature : 45°C for 45–60 minutes.
  • Yield : Monogalactosylated products (caffeic acid 3'-O-β-galactopyranoside and 4'-O-β-galactopyranoside) achieved ~90% conversion.
  • Advantages : High regioselectivity (1:3 ratio for 3'- vs. 4'-O-galactosylation) and no protecting groups required.

UGT-Mediated Glycosylation

Family 1 glycosyltransferases (UGTs) enable precise glycosylation of polyphenols. For dihydroxyphenylpropenoate derivatives:

  • Screening : 40 UGTs tested against 32 polyphenols (including dihydroxycoumarins) identified enzymes achieving >90% yield.
  • Key Enzymes :
    • UGT71E5 : Active on flavonoids and coumarins.
    • UGT74F2 : Preferentially glycosylates 7-hydroxyflavones.
  • Optimal Conditions :
    • pH : 7.0–8.0.
    • Temperature : 30–45°C.
    • UDP-Glucose : 10–50 mM.
Enzyme Substrate Yield (%) Regioselectivity Reference
β-galactosidase W980F Caffeic acid 90 3'-O:4'-O = 1:3
UGT71E5 Dihydroxycoumarins >90 7-O-glycosylation

Chemical Synthesis Approaches

Esterification of Phenolic Acids

The 3-(3,4-dihydroxyphenyl)prop-2-enoate moiety is typically synthesized via esterification of caffeic acid:

  • Activation : Protect hydroxyl groups with TBDMS or acetyl groups.
  • Esterification : React with triacontanol or other alcohols using DCC/DMAP in dichloromethane.
  • Deprotection : Remove protecting groups with TBAF or NaOMe.

Example :

  • Step 1 : Protect caffeic acid with TBDMS (TBDMSCl, imidazole, DMF).
  • Step 2 : Esterify with triacontanol (DCC, DMAP, CH₂Cl₂, reflux, 4–6 hours).
  • Step 3 : Deprotect with TBAF (THF, 0°C → RT).

Sequential Glycosylation

For multi-sugar derivatives, sequential glycosylation is required:

  • Primary Glycosylation : Attach the first sugar (e.g., glucose) via UGT or β-galactosidase.
  • Secondary Glycosylation : Introduce additional sugars (e.g., rhamnose or xylose) using glycosyltransferases.
  • Purification : HSCCC or prep-HPLC to isolate isomers.
Step Reagents/Conditions Yield Purity Reference
TBDMS Protection TBDMSCl, imidazole, DMF, 0°C → RT 85–90% >95%
Esterification DCC, DMAP, CH₂Cl₂, reflux, 4–6h 70–80% >90%
Deprotection TBAF, THF, 0°C → RT 95% >98%

Optimization of Reaction Conditions

Solvent Selection

Organic solvents like dichloromethane or toluene enhance esterification efficiency. For enzymatic reactions, aqueous buffers (pH 6.0–7.5) are optimal.

Temperature and pH Control

  • Enzymatic Reactions :
    • β-Galactosidase : 45°C (optimal for transglycosylation).
    • UGTs : 30–40°C (reduces side reactions).
  • Chemical Reactions :
    • Esterification : Reflux (60–80°C) accelerates activation.

Enzyme Engineering

Mutant enzymes (e.g., W980F β-galactosidase) improve transglycosylation efficiency by 2–3-fold compared to wild-type enzymes.

Purification and Characterization

Chromatographic Techniques

  • HSCCC : Effective for isolating glycoside isomers (e.g., n-hexane/ethyl acetate/methanol/water = 3:5:3:5, v/v).
  • Prep-HPLC : Achieves >98% purity using methanol/formic acid gradients.
Method Solvent System Purity Recovery Reference
HSCCC n-Hexane/ethyl acetate/methanol/water 98.29–98.71% 72–93.5%
Prep-HPLC Methanol/formic acid >98% 75–88%

Spectroscopic Analysis

  • NMR : Confirms glycosidic linkage positions (e.g., ¹H NMR for anomeric protons).
  • ESI-MS : Validates molecular weight (e.g., [M-H]⁻ at m/z 341 for monogalactosylated caffeic acid).

Applications and Stability

Bioavailability Enhancement

Glycosylation improves solubility:

  • G-CAPE : 770× more soluble than CAPE; stable in physiological buffers.
  • Antioxidant Activity : Retains radical-scavenging capacity post-glycosylation.

Stability Under Oxidative Stress

Phenolic glycosides resist enzymatic oxidation (e.g., polyphenol oxidase) compared to aglycones.

Comparative Analysis of Methods

Method Advantages Limitations Yield Purity Reference
Enzymatic (β-galactosidase) High regioselectivity, low waste Limited substrate scope 90% >95%
UGT-Catalyzed Broad substrate range Requires UDP-glucose >90% >90%
Chemical Esterification Scalable, high reproducibility Toxic reagents, multiple steps 70–80% >90%

Q & A

Basic: What experimental strategies are recommended for structural elucidation of this polyphenolic glycoside ester?

Answer:

  • Methodology: Combine high-resolution mass spectrometry (HRMS) for molecular formula determination, 2D NMR (e.g., 1H^1H-13C^13C HSQC, HMBC) to map glycosidic linkages and ester bonds, and X-ray crystallography if crystalline derivatives can be synthesized.
  • Critical Considerations: Assigning stereochemistry of sugar moieties (e.g., glucose vs. rhamnose) requires 1H^1H-1H^1H COSY and NOESY experiments. For example, the coupling constants in 1H^1H NMR distinguish α/β anomeric configurations .
  • Validation: Compare spectral data with structurally related glycosides (e.g., describes analogous ester-linked polyphenols) .

Advanced: How can conflicting data on the compound’s stability under acidic hydrolysis be resolved?

Answer:

  • Methodology:
    • Perform controlled hydrolysis at varying pH (1–6) and temperatures (25–80°C).
    • Use HPLC-MS to track degradation products, focusing on released aglycones (e.g., 3,4-dihydroxyphenylprop-2-enoate) and monosaccharides.
    • Apply kinetic modeling (e.g., Arrhenius plots) to predict shelf-life under experimental conditions.
  • Contradiction Analysis: Discrepancies may arise from impurities in early synthesis batches (e.g., residual protecting groups in ) or solvent effects on hydrolysis rates .

Basic: What in vitro assays are suitable for preliminary bioactivity screening?

Answer:

  • Methodology: Prioritize assays aligned with structural motifs:
    • Antioxidant activity: DPPH/ABTS radical scavenging assays (polyphenol-rich structure).
    • Enzyme inhibition: α-Glucosidase or tyrosinase inhibition (catechol groups may chelate metal cofactors).
    • Cellular uptake: Fluorescent tagging (e.g., BODIPY derivatives) to assess permeability in Caco-2 cell models.
  • Validation: Normalize results against positive controls (e.g., quercetin for antioxidants) and account for glycosylation’s impact on bioavailability .

Advanced: How can computational methods optimize the synthesis of this compound’s glycosidic bonds?

Answer:

  • Methodology:
    • Use quantum mechanical (QM) calculations (e.g., DFT) to predict regioselectivity in glycosylation reactions.
    • Apply molecular dynamics (MD) to simulate solvent effects on reaction pathways (e.g., acetonitrile vs. DMF).
    • Integrate machine learning (ML) to analyze historical reaction data (e.g., ’s ICReDD framework) for condition optimization .
  • Case Study: demonstrates how steric hindrance from bulky protecting groups (e.g., tert-butyldimethylsilyl) can be modeled computationally to avoid low-yield steps .

Basic: What purification techniques are effective for isolating this compound from crude extracts?

Answer:

  • Methodology:
    • Step 1: Fractionate crude extracts via flash chromatography (C18 silica, gradient elution with MeOH/H2_2O).
    • Step 2: Refine with preparative HPLC (ACN/0.1% formic acid mobile phase) to separate stereoisomers.
    • Step 3: Confirm purity via UPLC-MS (>98% purity threshold) and TLC (visualization under UV 254 nm).
  • Challenges: Co-elution of structurally similar glycosides may require ion-pair reagents (e.g., TFA) for resolution .

Advanced: How can contradictory results in the compound’s pharmacokinetic (PK) profiles be addressed?

Answer:

  • Methodology:
    • Conduct interspecies PK studies (rodent vs. primate) to identify metabolic differences (e.g., esterase activity).
    • Use stable isotope labeling (e.g., 13C^{13}C-glucose) to trace metabolite pathways in vivo.
    • Validate via microsomal incubation assays (human liver microsomes) to quantify phase I/II metabolism.
  • Root Causes: Variability may stem from glycosidase expression levels in test models or matrix effects in LC-MS quantification .

Basic: What spectroscopic markers distinguish this compound from its de-esterified analogs?

Answer:

  • Key Markers:
    • IR: Ester carbonyl stretch at ~1700–1750 cm1^{-1}.
    • 1H^1H NMR: Downfield shifts for protons adjacent to ester groups (δ 6.8–7.5 ppm for conjugated enoate protons).
    • 13C^{13}C NMR: Carbonyl carbons at ~165–175 ppm and anomeric carbons at ~95–110 ppm.
  • Validation: Compare with hydrolyzed analogs (e.g., ’s acid derivatives) to confirm ester linkage assignments .

Advanced: What strategies mitigate stereochemical inversion during glycosylation?

Answer:

  • Methodology:
    • Use trichloroacetimidate donors with BF3_3-OEt2_2 activation for β-selectivity.
    • Employ low-temperature (-40°C) conditions to suppress side reactions.
    • Monitor via real-time 19F^{19}F NMR (if fluorine-containing protecting groups are used).
  • Case Study: ’s use of tert-butyldimethylsilyl protection minimizes unwanted ring-opening side reactions during sugar coupling .

Basic: How should researchers validate the compound’s solubility profile for in vitro studies?

Answer:

  • Methodology:
    • Phase Solubility Analysis: Shake-flask method in buffers (pH 1.2–7.4) and biorelevant media (FaSSIF/FeSSIF).
    • Dynamic Light Scattering (DLS): Detect aggregation at critical concentrations.
    • Validation: Compare with logP predictions (e.g., ChemAxon software) and adjust with co-solvents (e.g., DMSO ≤1% v/v) .

Advanced: What mechanistic insights explain the compound’s dual antioxidant/pro-oxidant behavior?

Answer:

  • Methodology:
    • Use electron paramagnetic resonance (EPR) to detect ROS generation (e.g., hydroxyl radicals via DMPO spin trapping).
    • Perform redox-cycling assays (e.g., NADPH-dependent cytochrome P450 reductase) to assess context-dependent activity.
    • Validate with in situ fluorescence probes (e.g., H2_2DCFDA for intracellular ROS).
  • Hypothesis: The catechol moiety’s redox potential may shift under varying pH or metal ion concentrations (e.g., Fe3+^{3+}) .

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